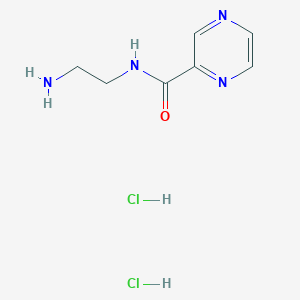

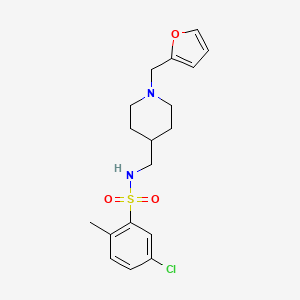

![molecular formula C20H19FN4O2S B2359698 3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904825-68-9](/img/structure/B2359698.png)

3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

GPR119 Agonists Development

The compound 3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been explored in the development of novel GPR119 agonists. Specific modifications, including a 6-fluoro substitution on the central phenyl ring, were shown to produce potent and metabolically stable tool compounds, highlighting the potential utility of this compound in therapeutic contexts, particularly in the modulation of GPR119, which is a target of interest for metabolic disorders such as diabetes and obesity (Yu et al., 2014).

COX-2 Inhibition

Research has also demonstrated the utility of benzenesulfonamide derivatives in COX-2 inhibition, a critical pathway in inflammation and pain. Fluorine substitution on the benzenesulfonamide moiety, coupled with specific electron-donating groups, has been shown to yield compounds with potent and selective COX-2 inhibitory properties, revealing a potential therapeutic avenue for anti-inflammatory and analgesic drug development (Pal et al., 2003).

Antimicrobial Activity

N-substituted benzenesulfonamide compounds, including derivatives similar to 3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents (Ijuomah et al., 2022).

Carbonic Anhydrase Inhibition

Compounds incorporating benzenesulfonamide moieties have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Specific sulfonamide derivatives have demonstrated substantial inhibitory effects on human CA isoforms, making them candidates for therapeutic development in conditions where CA activity is dysregulated (Bilginer et al., 2019).

Propiedades

IUPAC Name |

3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-16-6-4-8-18(14-16)28(26,27)24-17-7-3-5-15(13-17)19-9-10-20(23-22-19)25-11-1-2-12-25/h3-10,13-14,24H,1-2,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPSIUJHNMQTJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)

![3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359621.png)

![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)

![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)

![2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359628.png)

![3-(3-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359629.png)

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)